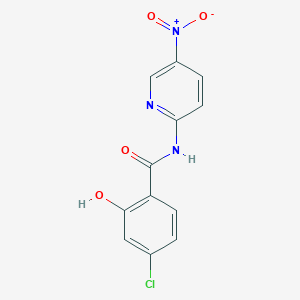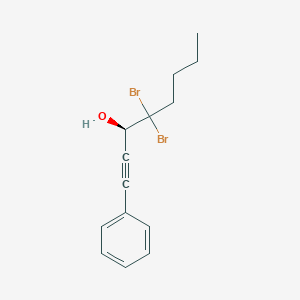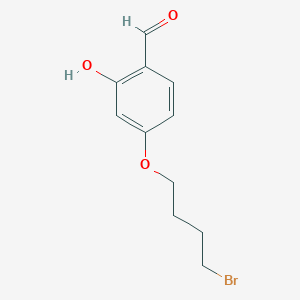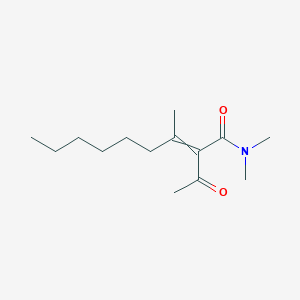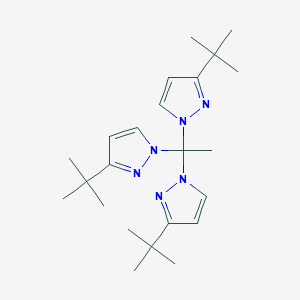
1,1',1''-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes three pyrazole rings attached to a central ethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) typically involves the reaction of ethane-1,1,1-triyl trichloride with 3-tert-butyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may result in the formation of reduced pyrazole compounds.
Applications De Recherche Scientifique
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) exerts its effects involves its interaction with specific molecular targets. The pyrazole rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-cyanophenyl-1H-pyrazole): Similar structure but with cyanophenyl groups instead of tert-butyl groups.
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-methyl-1H-pyrazole): Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability and specific reactivity are required.
Propriétés
Numéro CAS |
558477-44-4 |
|---|---|
Formule moléculaire |
C23H36N6 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
1-[1,1-bis(3-tert-butylpyrazol-1-yl)ethyl]-3-tert-butylpyrazole |
InChI |
InChI=1S/C23H36N6/c1-20(2,3)17-11-14-27(24-17)23(10,28-15-12-18(25-28)21(4,5)6)29-16-13-19(26-29)22(7,8)9/h11-16H,1-10H3 |
Clé InChI |
XPMQEPJFAGFANP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C=C1)C(C)(N2C=CC(=N2)C(C)(C)C)N3C=CC(=N3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


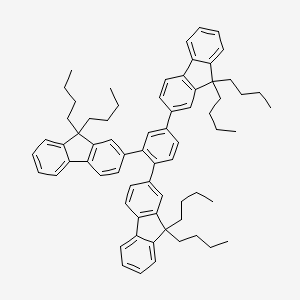
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

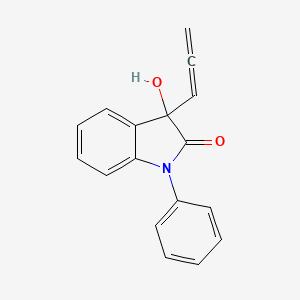
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
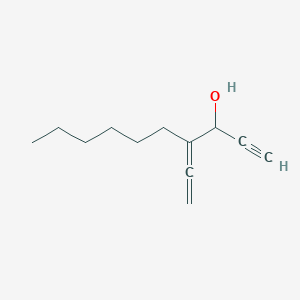
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
